molecular formula C16H19N3O2S B2602158 1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea CAS No. 2034448-18-3

1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea

Cat. No.: B2602158
CAS No.: 2034448-18-3
M. Wt: 317.41
InChI Key: XOSYDFGRKWHOEB-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea is a synthetic organic compound offered for research purposes. This molecule is of significant interest in medicinal chemistry due to its hybrid structure, incorporating a pyridine-thiophene core linked by a urea functional group. The urea moiety is a privileged scaffold in drug discovery, known for its ability to form key hydrogen bonds with biological targets, thereby enhancing binding affinity and selectivity . Furthermore, the presence of the thiophene and pyridine heterocycles is a common feature in many bioactive molecules. Substituted thiophene derivatives have been specifically investigated and patented for their utility as anti-cancer agents, with some acting through mechanisms such as the inhibition of critical kinases like cell division cycle 7-related protein kinase (CDC7) . The tetrahydropyran (oxan-4-yl) ring adds structural complexity and can influence the compound's pharmacokinetic properties. While the specific biological activity and mechanism of action for this precise molecule require experimental validation, its structural framework suggests high potential for researchers exploring novel inhibitors in oncology, kinase signaling pathways, and other areas of cellular biology. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-16(19-13-5-8-21-9-6-13)18-11-12-3-1-7-17-15(12)14-4-2-10-22-14/h1-4,7,10,13H,5-6,8-9,11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSYDFGRKWHOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.

    Introduction of the thiophene and pyridine moieties: These can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the urea linkage: This can be done by reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to piperidine under suitable conditions.

    Substitution: The urea linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Urea derivatives with different substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

BK65017: 3-{[5-(Furan-2-yl)Pyridin-3-yl]Methyl}-1-(Oxan-4-yl)Urea

  • Key Difference : Replaces thiophene with furan (oxygen vs. sulfur heteroatom).
  • Molecular Weight : 301.34 g/mol (BK65017) vs. ~317.38 g/mol (target compound, estimated due to sulfur’s higher atomic mass).

Compound 5h: 1-(4-Fluorophenyl)-3-(2-Methyl-6-(Thiophen-2-yl)Pyridin-3-yl)Urea

  • Key Difference : Fluorophenyl substituent instead of oxan-4-yl.
  • Biological Relevance : The fluorophenyl group increases electron-withdrawing effects, which may influence receptor affinity. Compound 5h showed moderate antiproliferative activity (IC₅₀: 2.1–8.3 µM across 60 cancer cell lines) .

MMV1: N-[(Oxan-4-yl)Methyl]-5-(Thiophen-2-yl)Imidazo[2,1-b][1,3,4]Thiadiazol-2-Amine

  • Key Difference : Imidazothiadiazole core instead of urea.
  • Activity: MMV1 demonstrated nanomolar inhibition of bacterial efflux pumps, suggesting the oxan-4-yl and thiophene motifs are versatile across pharmacophores .

Table 1: Anticancer Activity of Selected Urea Derivatives

Compound Substituents IC₅₀ (µM) Range Notable Cell Lines Reference
Target Compound Oxan-4-yl, thiophene-pyridin-3-ylmethyl Data pending Inferred from analogs
5h 4-Fluorophenyl, thiophene-pyridin-3-yl 2.1–8.3 Leukemia, breast cancer
5j Ethyl benzoate, thiophene-pyridin-3-yl 1.8–7.9 Colon, lung cancer
BK65017 Oxan-4-yl, furan-pyridin-3-ylmethyl Not reported Antimicrobial focus

Insights :

  • Thiophene-containing derivatives (e.g., 5h, 5j) consistently show sub-10 µM IC₅₀ values, indicating the thiophene-pyridine motif is critical for anticancer activity .
  • The oxan-4-yl group in BK65017 and the target compound may improve solubility compared to purely aromatic substituents .

Structure-Activity Relationship (SAR) Insights

Thiophene vs. Furan : Thiophene’s sulfur atom enhances lipophilicity and may improve binding to hydrophobic pockets in targets like kinases or tubulin .

Oxan-4-yl Group : The tetrahydropyran ring likely contributes to metabolic stability and oral bioavailability compared to smaller alkyl groups .

Pyridine Position: Pyridin-3-ylmethyl substitution (as in the target compound) vs.

Biological Activity

1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the oxane ring and subsequent coupling reactions. Common reagents include sulfonyl chlorides, amines, and isocyanates, with solvents like dichloromethane or acetonitrile used under controlled conditions to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of urea compounds exhibit a broad spectrum of biological activities, including antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains. In a study assessing the antibacterial activity of related compounds, some demonstrated significant inhibition against Staphylococcus aureus while being inactive against Escherichia coli .

Cytotoxicity and Anticancer Activity

Compounds containing urea functional groups have shown promise in anticancer research. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For example, one study reported that a related urea compound displayed an IC50 value of 16.23 μM against U937 cells, indicating moderate antiproliferative activity compared to standard chemotherapeutics like etoposide .

The biological activity of this compound is believed to involve interaction with specific biological targets such as enzymes or receptors. The mechanism may include:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cellular signaling pathways.
  • Binding Interactions : The presence of functional groups allows for hydrogen bonding with target proteins, potentially altering their activity and leading to therapeutic effects .

Study 1: Antibacterial Evaluation

A series of urea derivatives were tested for antibacterial activity. Among them, one derivative showed a notable reduction in metabolic activity of S. aureus by up to 31% after six hours, suggesting potential for further development as an antibacterial agent .

Study 2: Anticancer Properties

In another study focusing on anticancer activity, several urea derivatives were synthesized and tested against various cancer cell lines. The results indicated that some compounds had selective cytotoxic effects, with GI50 values ranging from 15.1 to 28.7 μM across different cancer types, highlighting the potential of these compounds in cancer therapy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Target Organism/Cell Line
Compound AAntibacterial31Staphylococcus aureus
Compound BCytotoxic16.23U937 (human monocytic)
Compound CAnticancer25.9OVCAR-4 (ovarian cancer)
Compound DAntimicrobialNot reportedVarious strains

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